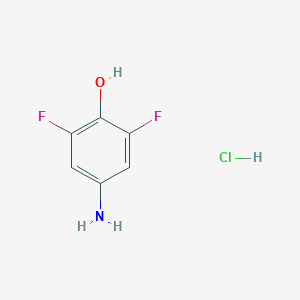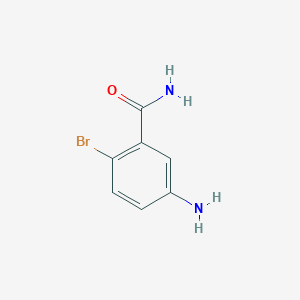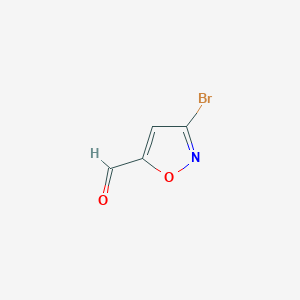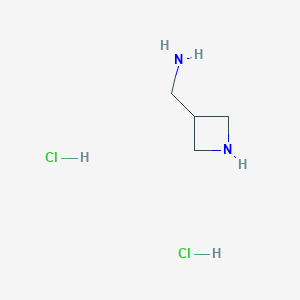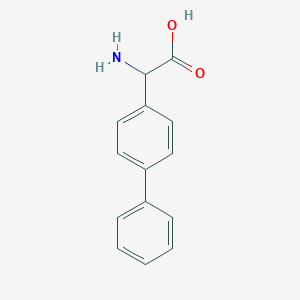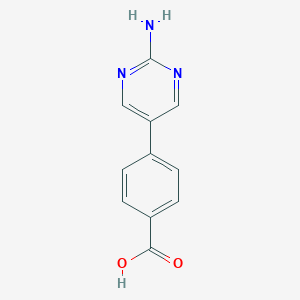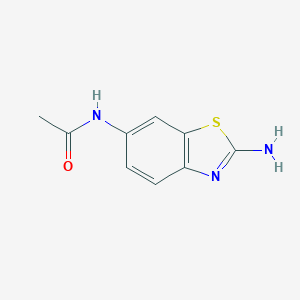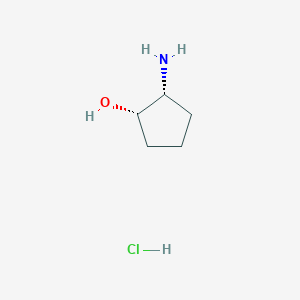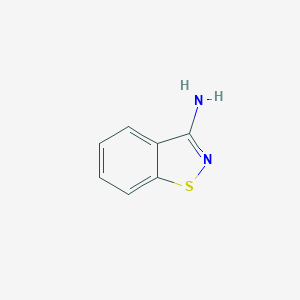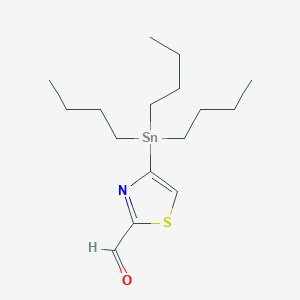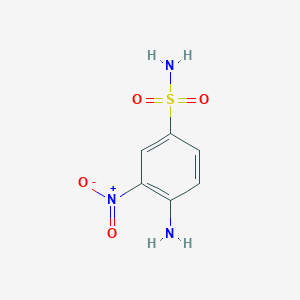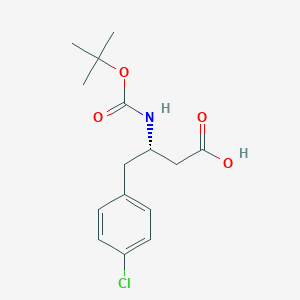
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid
Vue d'ensemble
Description
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protected amino group, a chlorophenyl group, and a butanoic acid moiety, making it a versatile intermediate in the synthesis of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-chlorobenzaldehyde and tert-butyl carbamate.
Step 1 Formation of the Intermediate: The initial step involves the condensation of 4-chlorobenzaldehyde with tert-butyl carbamate under basic conditions to form an imine intermediate.
Step 2 Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Step 3 Protection: The amine is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to form the Boc-protected amine.
Step 4 Formation of the Final Product: The Boc-protected amine undergoes a Grignard reaction with ethyl magnesium bromide followed by acidic work-up to yield (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for large-scale production. This involves the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and automated systems are employed to enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butanoic acid moiety, to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxylic acid group can yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions due to its structural similarity to natural substrates. It serves as a model compound in biochemical assays.
Medicine
In pharmaceutical research, this compound is explored for its potential as a precursor in the synthesis of drugs targeting neurological disorders and inflammatory diseases. Its structural features allow for the development of analogs with improved therapeutic properties.
Industry
In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mécanisme D'action
The mechanism by which (S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid exerts its effects involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The chlorophenyl group enhances the compound’s binding affinity to hydrophobic pockets in proteins, facilitating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid: The enantiomer of the compound, differing in its stereochemistry.
4-Chlorophenylalanine: A structurally similar compound lacking the Boc protection and butanoic acid moiety.
N-Boc-4-chlorophenylalanine: Similar in structure but with a different side chain.
Uniqueness
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-chlorophenyl)butanoic acid is unique due to its combination of a Boc-protected amino group, a chlorophenyl group, and a butanoic acid moiety. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile for various synthetic and research applications.
Propriétés
IUPAC Name |
(3S)-4-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-12(9-13(18)19)8-10-4-6-11(16)7-5-10/h4-7,12H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNLLTGZBXJRGH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401147160 | |
| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
270596-42-4 | |
| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=270596-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (βS)-4-Chloro-β-[[(1,1-dimethylethoxy)carbonyl]amino]benzenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401147160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


